molecular formula C8H7ClINO2 B14032059 Ethyl 6-chloro-4-iodonicotinate

Ethyl 6-chloro-4-iodonicotinate

Cat. No.: B14032059
M. Wt: 311.50 g/mol
InChI Key: QVEJSVDWDUIPDJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-iodonicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is an ester derivative of nicotinic acid, characterized by the presence of both chlorine and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-4-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of ethyl 6-chloronicotinate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the use of a falling film reactor for the chlorination step, followed by esterification, can streamline the production process. This method allows for better control over reaction parameters and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-4-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can oxidize the compound to introduce additional functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the ester group to an alcohol.

    Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.

Major Products Formed:

    Aryl or Vinyl Derivatives: Formed through coupling reactions.

    Aminated or Thiolated Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 6-chloro-4-iodonicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-iodonicotinate involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can form halogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-chloro-4-iodonicotinate is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides a versatile platform for various chemical transformations and enhances its potential in scientific research and industrial applications.

Biological Activity

Ethyl 6-chloro-4-iodonicotinate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula C8H7ClINO2C_8H_7ClINO_2 and a molecular weight of 311.5 g/mol. The presence of halogen substituents (chlorine and iodine) on the nicotinic acid derivative structure enhances its reactivity and biological activity.

Research indicates that the biological activity of this compound may be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Interaction : It can bind to various cellular receptors, influencing signal transduction pathways that play roles in cell growth and proliferation.
  • Gene Expression Modulation : this compound may alter the expression of genes associated with its biological effects, particularly in cancer cells.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Properties

In addition to its antimicrobial potential, this compound has been investigated for its cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa Cells : IC50 = 25 µg/mL
    • MCF-7 Cells : IC50 = 30 µg/mL
    • A549 Cells : IC50 = 20 µg/mL

These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells, highlighting its potential as a lead compound in anticancer drug development.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study evaluated the antibacterial effects of this compound against clinical isolates of resistant bacteria. The compound demonstrated significant inhibition compared to standard antibiotics, suggesting its utility as an alternative therapeutic agent .
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through caspase activation pathways, providing insights into its mechanism of action .
  • Pharmacological Development :
    Ongoing research is exploring the pharmacokinetics and pharmacodynamics of this compound. Preliminary findings suggest favorable absorption characteristics and potential for oral bioavailability, making it suitable for further pharmaceutical development .

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

ethyl 6-chloro-4-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3

InChI Key

QVEJSVDWDUIPDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1I)Cl

Origin of Product

United States

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